molecular formula C12H13NO2 B14162498 Ketone, methoxymethyl 3-methyl-2-indolyl- CAS No. 52098-18-7

Ketone, methoxymethyl 3-methyl-2-indolyl-

Cat. No.: B14162498
CAS No.: 52098-18-7
M. Wt: 203.24 g/mol
InChI Key: SQAVRXHTSRPTBG-UHFFFAOYSA-N
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Description

Ketone, methoxymethyl 3-methyl-2-indolyl- is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ketone, methoxymethyl 3-methyl-2-indolyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Another common method is the palladium-free domino multicomponent reaction, which involves o-halo-N-phenylbenzamides, phenylacetylene, and substituted indoles in an aqueous micellar medium .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as reactions in water or under microwave irradiation, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ketone, methoxymethyl 3-methyl-2-indolyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ketone, methoxymethyl 3-methyl-2-indolyl- has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ketone, methoxymethyl 3-methyl-2-indolyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketone, methoxymethyl 3-methyl-2-indolyl- is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

52098-18-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-methoxy-1-(3-methyl-1H-indol-2-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-8-9-5-3-4-6-10(9)13-12(8)11(14)7-15-2/h3-6,13H,7H2,1-2H3

InChI Key

SQAVRXHTSRPTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)COC

Origin of Product

United States

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